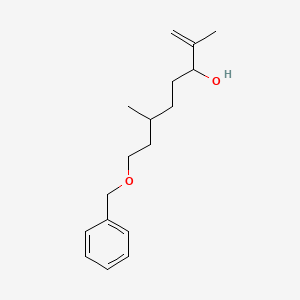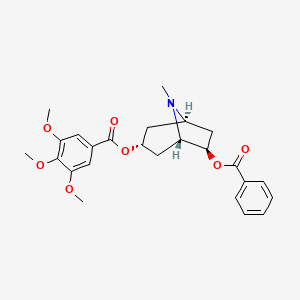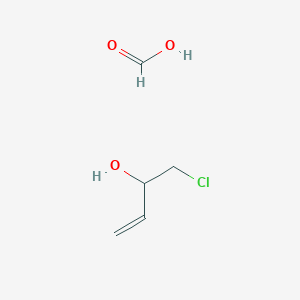
1-Chlorobut-3-en-2-ol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorobut-3-en-2-ol;formic acid is a compound that combines the properties of both 1-chlorobut-3-en-2-ol and formic acid. The molecular formula for this compound is C5H9ClO3, and it has a molecular weight of 152.576 g/mol . This compound is known for its unique chemical structure, which includes a chlorinated butenol moiety and a formate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chlorobut-3-en-2-ol can be synthesized through the chlorination of but-3-en-2-ol. The reaction typically involves the use of hydrochloric acid or other chlorinating agents under controlled conditions to ensure the selective chlorination of the butenol .
Formic acid can be produced industrially through the hydrolysis of methyl formate, which is derived from methanol and carbon monoxide. The reaction is catalyzed by sulfuric acid and occurs under high pressure and temperature .
Industrial Production Methods
The industrial production of 1-chlorobut-3-en-2-ol;formic acid involves the combination of the two components through esterification. This process typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between 1-chlorobut-3-en-2-ol and formic acid .
Chemical Reactions Analysis
Types of Reactions
1-Chlorobut-3-en-2-ol;formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1-Chlorobut-3-en-2-ol;formic acid has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chlorobut-3-en-2-ol;formic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-buten-2-ol: Shares the chlorinated butenol structure but lacks the formate group.
Formic Acid: A simple carboxylic acid without the chlorinated butenol moiety.
4-Chloro-3-(formyloxy)-1-butene: A structurally similar compound with a different arrangement of functional groups.
Uniqueness
1-Chlorobut-3-en-2-ol;formic acid is unique due to its combination of a chlorinated butenol and a formate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
73900-49-9 |
|---|---|
Molecular Formula |
C5H9ClO3 |
Molecular Weight |
152.57 g/mol |
IUPAC Name |
1-chlorobut-3-en-2-ol;formic acid |
InChI |
InChI=1S/C4H7ClO.CH2O2/c1-2-4(6)3-5;2-1-3/h2,4,6H,1,3H2;1H,(H,2,3) |
InChI Key |
SHLTVYJXNBZSCI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCl)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
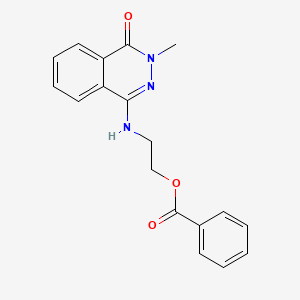
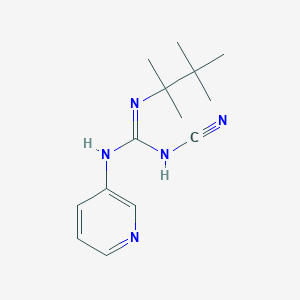
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)




![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)

